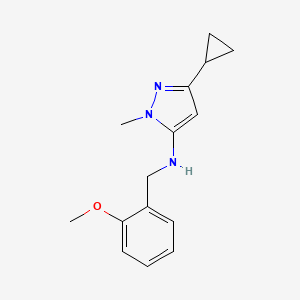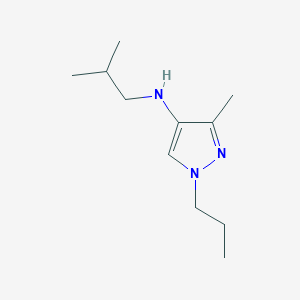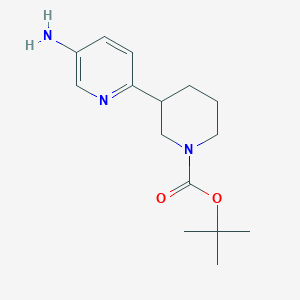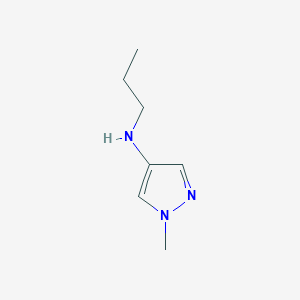![molecular formula C17H15NO2 B11734057 3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)
3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a dimethylamino group, a naphthofuran moiety, and a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one typically involves the condensation of a naphthofuran derivative with a dimethylamino-substituted aldehyde or ketone. One common method is the Claisen-Schmidt condensation, which involves the reaction of 2-acetylfuran with dimethylamino benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthofuran-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthofuran-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one: Similar structure but with a furan ring instead of a naphthofuran moiety.
3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one: Similar structure but with a naphthalene ring instead of a naphthofuran moiety.
Uniqueness
3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one is unique due to the presence of the naphthofuran moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-benzo[e][1]benzofuran-2-yl-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)10-9-15(19)17-11-14-13-6-4-3-5-12(13)7-8-16(14)20-17/h3-11H,1-2H3 |
InChI Key |
CZUAQGFARJIBET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)
![(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733984.png)

![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)

![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)
![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)

![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)


![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
